molecular formula C14H16ClN3O2S B11173913 4-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B11173913
M. Wt: 325.8 g/mol
InChI Key: AGSZJSDIHCAOSX-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxyalkyl amides This compound is characterized by the presence of a chlorinated phenoxy group, a thiadiazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Phenoxy Group: The chlorinated phenoxy group can be synthesized by reacting 4-chloro-2-methylphenol with an appropriate alkylating agent.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids.

    Coupling Reaction: The phenoxy group and the thiadiazole ring are then coupled with a butanamide moiety through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions may target the amide bond or the thiadiazole ring, potentially leading to the formation of amines or thiols.

    Substitution: The chlorinated phenoxy group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield carboxylic acids, while nucleophilic substitution of the chlorine atom may yield various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a chlorinated phenoxy group, a thiadiazole ring, and a butanamide moiety makes this compound unique.

    Reactivity: Its reactivity profile may differ from similar compounds due to the presence of specific functional groups.

Properties

Molecular Formula

C14H16ClN3O2S

Molecular Weight

325.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C14H16ClN3O2S/c1-9-8-11(15)5-6-12(9)20-7-3-4-13(19)16-14-18-17-10(2)21-14/h5-6,8H,3-4,7H2,1-2H3,(H,16,18,19)

InChI Key

AGSZJSDIHCAOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NN=C(S2)C

Origin of Product

United States

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